molecular formula C8H11N2O3S- B1237212 (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B1237212
M. Wt: 215.25 g/mol
InChI Key: NGHVIOIJCVXTGV-ALEPSDHESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-aminopenicillanate is a penicillinate anion. It is a conjugate base of a 6-aminopenicillanic acid zwitterion. It is a conjugate acid of a 6-aminopenicillanic acid.

Scientific Research Applications

Interaction with Metal Ions

Research shows that compounds like ampicillin and amoxicillin, which include the (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate structure, interact with metal ions like Cu2+ and Zn2+. This interaction has been studied using potentiometric, UV, and 1H NMR techniques, revealing complexation behavior and stability constants in different conditions (Cardiano et al., 2017).

Crystal Structure and Energetics

The crystal structure of (+)-6-aminopenicillanic acid, a compound with this structure, has been analyzed using X-ray single-crystal structure techniques. This analysis provides insights into the nature of intermolecular interactions and the energetics of the crystal structure, highlighting the importance of Coulombic interactions (Saouane et al., 2013).

Thermodynamic Studies

Studies involving the complexation of ampicillin with divalent cations like Ca2+ and Ba2+ have been conducted to understand the thermodynamic behavior of these interactions. These studies include the determination of formation constants and Gibbs free energies at different temperatures, providing valuable information on the energetic aspects of these interactions (Helmy et al., 2017).

Molar Enthalpy of Crystallization

Research has estimated the molar enthalpies of crystallization of this compound in solutions like sodium sulfate and ammonium sulfate. This research helps in understanding the solubility and crystallization behavior of the compound under different conditions (Su & Wang, 2010).

Antibacterial Activity and Inhibition

Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens. This highlights its potential in the development of new antibacterial agents and the understanding of their mechanisms of action (Stille et al., 1982).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds using this structure as a starting point has been conducted. This includes the development of Schiff base derivatives and their characterization, which is crucial for the advancement of pharmaceutical and chemical research (Al-Masoudi et al., 2015).

Properties

Molecular Formula

C8H11N2O3S-

Molecular Weight

215.25 g/mol

IUPAC Name

(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/p-1/t3-,4+,6-/m1/s1

InChI Key

NGHVIOIJCVXTGV-ALEPSDHESA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C

SMILES

CC1(C(N2C(S1)C(C2=O)N)C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N)C(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 2
(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 3
(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 4
(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 5
(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 6
(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

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